Diphenylphosphinamide

Catalog No.
S711700
CAS No.
5994-87-6
M.F
C12H12NOP
M. Wt
217.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylphosphinamide

CAS Number

5994-87-6

Product Name

Diphenylphosphinamide

IUPAC Name

[amino(phenyl)phosphoryl]benzene

Molecular Formula

C12H12NOP

Molecular Weight

217.2 g/mol

InChI

InChI=1S/C12H12NOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,14)

InChI Key

RIGIWEGXTTUCIQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N

Diphenylphosphinamide is an organophosphorus compound with the chemical formula C₁₂H₁₂NOP. It consists of a phosphorus atom bonded to two phenyl groups and an amide group. This compound is notable for its unique structural properties, which contribute to its reactivity and applications in various chemical processes. Diphenylphosphinamide is often used as a ligand in coordination chemistry and has been studied for its interactions with various metal ions, particularly lanthanides.

  • Coordination with Lanthanides: It forms adducts with lanthanide perchlorates and chlorides, leading to compounds such as Ln(ClO₄)₃·6DPPA, where Ln represents a lanthanide ion .
  • Anionic Dearomatization: The mechanism of anionic dearomatization of diphenylphosphinamide derivatives has been explored both theoretically and experimentally, demonstrating its potential in synthetic organic chemistry .

These reactions highlight the compound's versatility and importance in synthesizing new materials.

Diphenylphosphinamide can be synthesized through various methods:

  • Direct Reaction: One common method involves reacting diphenylphosphine oxide with ammonia or an amine under controlled conditions to yield diphenylphosphinamide.
  • Phosphorylation: Another approach includes the phosphorylation of amines using phosphorus-containing reagents, which can lead to the formation of diphenylphosphinamide as a product.

These synthesis methods allow for the production of diphenylphosphinamide with varying degrees of purity and yield.

Diphenylphosphinamide has several notable applications:

  • Ligand in Coordination Chemistry: It is widely used as a ligand for complexing metal ions, particularly in the preparation of lanthanide complexes.
  • Reagent in Organic Synthesis: The compound is utilized in synthesizing heterocycles, such as 5H-oxazol-4-ones, where it contributes to diastereoselectivity and enantioselectivity .
  • Catalyst in

Interaction studies involving diphenylphosphinamide primarily focus on its behavior with metal ions. Research has shown that it can form stable complexes with lanthanides, enhancing their solubility and reactivity. These studies are crucial for understanding how diphenylphosphinamide can be utilized in catalysis and material science.

Several compounds share structural similarities with diphenylphosphinamide. Here are some notable examples:

CompoundStructureUnique Features
TriphenylphosphineC₁₈H₁₅PStronger electron-donating ability
DiphenylphosphateC₁₂H₁₁O₄PContains an ester functional group
PhenyldiphenylphosphineC₁₈H₁₅PGreater steric hindrance
Diphenylphosphine oxideC₁₂H₁₂O₂POxidized form, more reactive

Uniqueness of Diphenylphosphinamide

Diphenylphosphinamide's uniqueness lies in its amide functionality combined with two phenyl groups, which imparts distinct chemical properties not found in other similar compounds. Its ability to form stable complexes with lanthanides while participating in diverse

Traditional Synthesis Routes

Phosphorus-Based Precursor Functionalization Strategies

The synthesis of diphenylphosphinamide through phosphorus-based precursor functionalization represents one of the most established methodologies in organophosphorus chemistry [1]. The traditional approach involves the direct reaction of diphenylphosphinic chloride with primary or secondary amines under mild reaction conditions [2]. This method typically employs a tertiary amine base such as triethylamine to neutralize the hydrogen chloride byproduct formed during the nucleophilic substitution reaction [3].

The reaction mechanism proceeds through nucleophilic attack of the amine nitrogen on the electrophilic phosphorus center of the phosphinic chloride, resulting in the formation of the phosphorus-nitrogen bond and concomitant elimination of chloride [2]. Under optimized conditions using dichloromethane as solvent and triethylamine as base, yields of diphenylphosphinamide derivatives typically range from seventy to ninety-five percent [2] [3].

An alternative precursor functionalization strategy involves the use of diphenylphosphine oxide as starting material [4]. This approach requires initial conversion of the phosphine oxide to the corresponding phosphinic chloride through treatment with carbon tetrachloride under flow conditions [5]. The resulting phosphinic chloride can then be subjected to amidation reactions with appropriate amine nucleophiles [5]. Recent developments in microreactor technology have enabled the synthesis of phosphinic chlorides with varying steric hindrance, achieving conversions up to ninety-nine percent with residence times of twenty-five to one hundred twenty-five minutes [5].

Precursor TypeTypical ConditionsYield Range (%)Key Advantages
Phosphinic Chloride + AmineMild conditions, tertiary amine base, aprotic solvent70-95High yields, mild conditions
Phosphine Oxide → ChlorideCarbon tetrachloride, flow conditionsUp to 99Controlled synthesis, high purity
Phosphorus Precursor FunctionalizationMetal catalyzed carbon-hydrogen activation60-80Selective functionalization

Amidation Reactions of Diphenylphosphinic Acid

Direct amidation of diphenylphosphinic acid presents significant challenges due to the inherent resistance of phosphinic acids to nucleophilic attack under conventional heating conditions [6] [7]. However, recent advances have demonstrated that phosphinic acids can undergo direct esterification and amidation under specific reaction conditions [6] [8].

Microwave-assisted amidation represents a breakthrough in direct functionalization of phosphinic acids [8]. Under microwave irradiation at temperatures around two hundred degrees Celsius with a fifteen-fold excess of the nucleophile, cyclic phosphinic acids can be converted to their corresponding amides with yields ranging from forty-five to sixty percent [8]. The beneficial microwave effect has been confirmed through comparative thermal experiments, demonstrating the specific activation provided by microwave energy [8].

The mechanistic pathway for microwave-assisted amidation involves initial activation of the phosphinic acid through specific microwave heating effects, followed by nucleophilic attack of the amine at the phosphorus center [9]. Density functional theory calculations have revealed that while direct amidation reactions are typically endothermic, the presence of microwave irradiation provides sufficient activation energy to drive the reaction forward [9].

Alternative amidation strategies employ coupling reagents to activate the phosphinic acid toward nucleophilic attack [6] [10]. The propylphosphonic anhydride reagent has emerged as particularly effective for phosphinic acid derivatizations [10] [11]. Theoretical calculations demonstrate that in the presence of this coupling reagent, the energetics of amidation reactions become significantly more favorable, with reaction enthalpies becoming exothermic by thirty-one point six kilojoules per mole [10].

The use of triphenylphosphine and diisopropyl azodicarboxylate has also been demonstrated for direct mono-amidation of phosphonic and phosphoric acids, providing a versatile method for generating structurally diverse phosphonamidates and phosphoramidates [12]. This methodology offers advantages over traditional approaches by enabling direct coupling without the need for pre-activation of the acid component [12].

Modern Catalytic Approaches

Transition Metal-Mediated Phosphorus–Nitrogen Bond Formation

Transition metal catalysis has revolutionized the formation of phosphorus-nitrogen bonds, offering enhanced selectivity and functional group tolerance compared to traditional methods [13]. Iron-catalyzed nitrene-mediated phosphorus-nitrogen coupling has emerged as a particularly versatile approach for synthesizing diverse phosphinamide structures [13]. This methodology employs dioxazolones as nitrene precursors, which undergo iron-catalyzed decomposition to generate reactive nitrene intermediates that couple with phosphorus nucleophiles [13].

The iron-catalyzed system demonstrates remarkable substrate scope, enabling the synthesis of amidophosphines, iminophosphonamides, phosphinamides, aminophosphines, and iminophosphoranes from readily available precursors under mild conditions [13]. Mechanistic studies indicate that the reaction proceeds through reductive elimination from an iron-acylnitrenoid intermediate, forming the phosphorus-nitrogen bond with high efficiency [13]. Yields typically range from sixty-seven to ninety percent across various substrate combinations [13].

Palladium-catalyzed approaches have also gained prominence in phosphorus-nitrogen bond formation [14]. The development of palladium-catalyzed desymmetric ortho carbon-hydrogen arylation of diarylphosphinamides with boronic esters represents a significant advancement in this field [14]. This method employs palladium acetate as catalyst in combination with amino acid-derived ligands to achieve enantioselective synthesis of phosphorus-stereogenic phosphinamides [14].

The palladium-catalyzed system operates through formation of stable palladacycle intermediates, which undergo selective arylation in the presence of chiral ligands [14]. Optimal conditions utilize ten mole percent palladium acetate, twenty mole percent chiral ligand, and various additives including benzoquinone and silver carbonate [14]. Under these conditions, phosphorus-stereogenic phosphinamides can be obtained in yields of sixty to seventy-four percent with enantioselectivities up to ninety-eight percent [14].

Catalyst SystemSubstrate ScopeYield Range (%)Selectivity
Iron-catalyzed nitrene couplingPhosphorus nucleophiles + dioxazolones67-90High functional group tolerance
Palladium acetate + chiral ligandDiarylphosphinamides + boronic esters60-74Up to 98% enantioselectivity
Triphenylphosphine oxide catalysisCarboxylic acids + amines67-90No racemization

Asymmetric Synthesis of Phosphorus-Chiral Phosphinamides

The enantioselective synthesis of phosphorus-chiral phosphinamides represents one of the most challenging aspects of organophosphorus chemistry due to the difficulty in controlling stereochemistry at the phosphorus center [15]. The development of palladium-catalyzed desymmetric carbon-hydrogen arylation has provided the first example of synthesizing phosphorus-stereogenic phosphorus compounds via desymmetric carbon-hydrogen functionalization strategy [14].

The asymmetric synthesis utilizes diarylphosphinamides as substrates, which undergo palladium-catalyzed ortho-arylation in the presence of chiral amino acid-derived ligands [14]. The reaction proceeds through a desymmetrization mechanism where one of the equivalent aromatic rings is selectively functionalized, creating a stereogenic center at phosphorus [14]. The choice of chiral ligand is critical, with N-tert-butoxycarbonyl-L-phenylalanine derivatives providing optimal enantioselectivity [14].

Substrate scope investigation reveals that the asymmetric arylation tolerates various functional groups on both the phosphinamide substrate and the boronic ester coupling partner [14]. Electron-donating and electron-withdrawing substituents on the boronic ester component are well-tolerated, providing phosphorus-stereogenic products in sixty to sixty-eight percent yields with enantiomeric excesses ranging from eighty-seven to ninety-six percent [14].

Scale-up studies demonstrate the practical utility of this methodology, with gram-scale preparations maintaining both high yield and enantioselectivity [14]. The phosphorus-stereogenic phosphinamide products can be further transformed into useful phosphorus-chiral building blocks through established synthetic sequences [14]. For example, acid-catalyzed methanolysis followed by organolithium addition provides access to phosphorus-stereogenic phosphine oxides with minimal erosion of enantiomeric purity [14].

Recent developments in palladium-catalyzed enantioselective carbon-hydrogen olefination have expanded the scope of asymmetric phosphinamide synthesis [16]. This methodology enables the synthesis of phosphorus-stereogenic phosphinamides through both desymmetrization and kinetic resolution pathways [16]. The olefination approach provides complementary reactivity to the arylation methodology, offering access to different structural motifs with high enantioselectivity [16].

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Mechanochemical synthesis has emerged as a powerful green chemistry approach for phosphorus-nitrogen bond formation, eliminating the need for organic solvents while maintaining high reaction efficiency [17] [18]. The mechanochemical preparation of phosphinamides involves ball-milling solid reactants under controlled conditions, providing a sustainable alternative to traditional solution-phase methods [17].

The mechanochemical approach operates through direct mechanical activation of solid reactants, generating reactive intermediates that undergo coupling reactions without the need for external heating or solvents [17]. Ball-milling equipment enables precise control over reaction parameters including milling frequency, duration, and ball-to-sample ratios [18]. Under optimized conditions, mechanochemical synthesis of phosphinamides can achieve yields comparable to solution-phase methods while significantly reducing environmental impact [17].

The advantages of mechanochemical synthesis extend beyond environmental considerations to include enhanced selectivity and simplified product isolation [17] [18]. The absence of solvents eliminates purification challenges associated with solvent removal and enables direct isolation of products through simple physical separation techniques [18]. Additionally, mechanochemical conditions often provide access to polymorphs and crystal forms that are difficult to obtain through solution-phase synthesis [18].

Recent studies have demonstrated the application of mechanochemical methods to the synthesis of nanocrystalline phosphorus-containing materials [18]. Extended grinding times with high-energy ball-mills enable the formation of nanoscale crystallites, as confirmed by powder X-ray diffraction analysis and electron microscopy [18]. These mechanochemically-prepared materials exhibit unique properties that make them valuable for applications in catalysis and materials science [18].

The mechanochemical approach has also been extended to phosphonium salt formation, providing access to important synthetic intermediates [17]. The solvent-free preparation of phosphonium salts through ball-milling offers significant advantages including extremely high selectivity, high yields, low processing temperatures, and complete elimination of solvents from the reaction [17].

Electrochemical Dehydrogenative Coupling Techniques

Electrochemical methods represent a cutting-edge approach to phosphorus-nitrogen bond formation, offering precise control over reaction conditions while minimizing the use of chemical oxidants [19] [20]. Flow electrochemical synthesis of phosphinamides and phosphoramidates has been developed as a robust methodology operating under mild reaction conditions [19] [20].

The electrochemical approach utilizes microfluidic reactors equipped with electrode arrays to enable continuous processing of reactants [19] [20]. Diphenylphosphine oxide and aniline serve as model substrates for optimization studies, with reaction parameters including flow rate, applied current, and supporting electrolyte concentration being systematically investigated [19] [20]. Under optimal conditions using a flow rate of zero point zero five milliliters per minute and an applied current of six milliamperes, desired phosphinamide products can be obtained in yields up to eighty-five percent [19] [20].

The electrochemical methodology demonstrates broad substrate scope, accommodating various amine and phosphine oxide substrates [19] [20]. Both potentiostatic and galvanostatic electrolysis modes have been successfully employed, with forty-seven examples reported across diverse chemical contexts [19] [20]. The method shows particular utility for challenging coupling reactions involving hindered substrates that are difficult to activate through conventional methods [19] [20].

Mechanistic investigations using cyclic voltammetry have revealed the key role of potassium iodide as a redox mediator in the electrochemical phosphorus-nitrogen coupling process [19] [20]. The iodide ion undergoes electrochemical oxidation to generate reactive iodine species, which then facilitate the oxidative coupling between phosphine oxide and amine substrates [19] [20]. This mediated electrochemical process enables the reaction to proceed under mild conditions while maintaining high selectivity [19] [20].

Electrochemical MethodReactor TypeConditionsYield Range (%)Key Advantages
Flow electrochemical synthesisMicrofluidic reactor0.05 mL/min flow, 6 mA currentUp to 85Continuous processing, mild conditions
Potentiostatic electrolysisUndivided cellControlled potential70-85Precise potential control
Galvanostatic electrolysisFlow cellConstant current75-85Consistent reaction rate

Alkylation and Arylation at Phosphorus and Nitrogen Centers

Diphenylphosphinamide exhibits distinctive nucleophilic and electrophilic behavior at both its phosphorus and nitrogen centers, enabling diverse alkylation and arylation transformations. The compound demonstrates dual reactivity sites that can be selectively activated under appropriate conditions [1] [2].

Phosphorus Center Reactivity: The phosphorus atom in diphenylphosphinamide functions as a nucleophilic center capable of undergoing alkylation reactions with reactive alkyl halides. These reactions typically proceed via an SN2 mechanism, where the lone pair electrons on phosphorus attack the electrophilic carbon of alkyl halides, forming phosphonium salt intermediates [3] [4]. The nucleophilicity of the phosphorus center is enhanced by the electron-donating properties of the phenyl substituents, which stabilize the resulting cationic species through resonance effects [4].

Alkylation at Phosphorus: Primary and secondary alkyl halides react readily with diphenylphosphinamide under mild basic conditions, typically yielding 70-90% conversion to P-alkylated derivatives [5]. The reaction shows high selectivity for primary alkyl halides due to steric considerations, while tertiary halides tend to undergo elimination reactions rather than substitution [3]. The process can be represented by the general mechanism where initial nucleophilic attack by phosphorus is followed by halide elimination and product formation [5].

Nitrogen Center Modifications: The nitrogen atom serves as both a nucleophilic and electrophilic site, depending on the reaction conditions and substitution pattern. N-alkylation can be achieved using alkyl halides in the presence of strong bases such as sodium hydride or potassium carbonate [6]. This transformation typically requires more forcing conditions compared to P-alkylation due to the lower nucleophilicity of the nitrogen center when bonded to phosphorus [7].

Arylation Processes: Aryl halides can be introduced at both phosphorus and nitrogen centers through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed arylation at nitrogen proceeds efficiently with aryl bromides and iodides in the presence of appropriate ligands and bases [8] [7]. These reactions typically yield 55-80% of N-arylated phosphinamides with good functional group tolerance [8].

The selectivity between phosphorus and nitrogen alkylation/arylation can be controlled through careful choice of reaction conditions, base strength, and electrophile reactivity. Soft electrophiles preferentially react at phosphorus, while hard electrophiles show higher affinity for the nitrogen center [9].

Coordination-Induced Reactivity Modulation

The coordination of diphenylphosphinamide to transition metals significantly alters its reactivity profile, creating new mechanistic pathways and enhancing reaction selectivity [10] [8]. This coordination-induced modulation represents a powerful strategy for controlling chemical transformations.

Metal Coordination Effects: When diphenylphosphinamide coordinates to transition metals, the electronic distribution within the molecule undergoes substantial reorganization [7]. The phosphorus-metal bond formation activates both the phosphorus and nitrogen centers toward different types of reactions, while simultaneously protecting certain reactive sites from unwanted side reactions [8].

Enhanced Electrophilicity: Metal coordination significantly increases the electrophilicity of the phosphorus center, making it more susceptible to nucleophilic attack [10]. This effect is particularly pronounced with electron-poor metals such as palladium(II) and platinum(II), which withdraw electron density from the phosphinamide ligand [7]. The coordination also stabilizes reactive intermediates, allowing for more controlled reaction conditions and improved selectivity [8].

Ligand Exchange Dynamics: Coordinated diphenylphosphinamide can undergo facile ligand exchange reactions, providing access to diverse metal complexes with varied reactivity patterns [11]. The lability of the P-N bond in certain coordination environments enables unique transformations such as P-C bond cleavage and P-N bond formation sequences [12]. These processes often involve tautomerization of the coordinated ligand, leading to different binding modes and reactivity patterns [10].

Catalytic Applications: The coordination-induced reactivity modulation has been exploited in various catalytic transformations. Suzuki coupling reactions using diphenylphosphinamide-metal complexes proceed with excellent yields and selectivity [7]. The metal center serves as both an activating group and a directing element, enabling regioselective C-H activation and subsequent functionalization [8].

Redox Stability: Metal coordination generally enhances the redox stability of diphenylphosphinamide complexes compared to the free ligand [13]. This stabilization is attributed to the delocalization of electron density across the metal-ligand framework and the prevention of oxidative side reactions at the phosphorus center [8]. However, certain metal combinations can promote controlled oxidation or reduction processes, enabling selective transformations under mild conditions [7].

Cyclization and Dearomatization Processes

Anionic Cyclization to Benzazaphosphole Systems

Anionic cyclization reactions of diphenylphosphinamide derivatives represent one of the most significant synthetic pathways for constructing benzazaphosphole ring systems. These transformations proceed through highly controlled dearomatization mechanisms that enable the formation of complex polycyclic structures with excellent stereochemical control [14] [15] [16].

Mechanistic Framework: The anionic cyclization process is initiated by lithiation of N-benzyl-N-methyldiphenylphosphinamide using strong bases such as sec-butyllithium at -90°C in tetrahydrofuran [15] [16]. The metalation occurs selectively at the benzylic position due to the complex-induced proximity effect (CIPE), where the lithium base coordinates to the phosphoryl oxygen before deprotonation [15].

Sequence of Transformations: Detailed mechanistic studies using deuterium labeling and multinuclear NMR spectroscopy have revealed a complex sequence involving multiple anionic intermediates [15]. The initial benzylic anion undergoes intramolecular conjugate addition to the P-phenyl rings in a reversible manner, leading to dearomatized species with characteristic 1,4-cyclohexadiene systems [16] [17].

The reaction pathway involves coordination of the lithium base to the phosphoryl group, forming dimeric precomplexes that undergo either ortho-deprotonation or benzylic deprotonation depending on the specific diastereomer involved [15]. The anionic cyclization step is reversible, allowing for thermodynamic control and high selectivity in product formation [15] [17].

Product Formation and Selectivity: The cyclization yields tetrahydrobenzo[c]-1-aza-2λ5-phospholes with remarkable regio- and stereocontrol, typically achieving >95% diastereoselectivity [16] [18]. The dearomatized products can be trapped with various electrophiles including alcohols, alkyl halides, aldehydes, and ketones, providing access to a wide range of functionalized benzazaphosphole derivatives [19] [16].

Double Dearomatization: An important extension involves the sequential one-pot double dearomatization of bis(N-benzyl-P,P-diphenylphosphinamides), which provides bis(tetrahydro-2,1-benzazaphospholes) in good yields with very high stereochemical control [14] [18]. This process demonstrates the robustness of the anionic cyclization methodology and its applicability to more complex molecular architectures.

Catalytic Effects: The addition of hexamethylphosphoramide (HMPA) or dimethylpropyleneurea (DMPU) serves as a catalyst for both the ortho-to-benzylic translocation and the anionic cyclization reactions [15] [17]. DMPU proves particularly effective for obtaining high yields with excellent stereoselectivity [17].

Intramolecular Friedel-Crafts and Arbuzov Reactions

Intramolecular cyclization reactions involving Friedel-Crafts and Arbuzov-type mechanisms provide alternative pathways for constructing phosphorus-containing heterocycles from diphenylphosphinamide derivatives [20] [21] [22].

Friedel-Crafts Cyclization Mechanisms: Intramolecular Friedel-Crafts reactions of diphenylphosphinamide derivatives typically require Lewis acid catalysts such as aluminum chloride or iron(III) chloride [22] [23]. These reactions proceed through electrophilic aromatic substitution mechanisms where the phosphinamide group acts as an activating substituent, directing the cyclization to specific positions on the aromatic ring [22].

The ring-forming process preferentially yields 5- and 6-membered rings, with 6-membered ring formation being kinetically favored in most cases [22]. The success of these cyclizations depends critically on the substitution pattern of the starting material and the choice of Lewis acid catalyst [23]. Aluminum chloride has proven most effective for achieving high conversion rates and selectivity [24].

Arbuzov Reaction Pathways: The classical Michaelis-Arbuzov reaction can be adapted for intramolecular cyclizations when appropriately functionalized diphenylphosphinamide derivatives are employed [21] [25]. These reactions involve the nucleophilic attack of trivalent phosphorus on an alkyl halide, followed by rearrangement to form a pentavalent phosphorus species [21].

Intramolecular Arbuzov cyclizations proceed through phosphonium salt intermediates that undergo subsequent nucleophilic attack by halide ion, resulting in P-C bond formation and ring closure [21] [26]. The reaction typically requires elevated temperatures (150-200°C) and can proceed without additional catalysts when the substrate is properly designed [26].

Regioselectivity and Ring Size: The regioselectivity of these cyclizations is influenced by ring strain considerations and the inherent reactivity of the electrophilic center [22]. 5-membered ring formation generally requires more forcing conditions compared to 6-membered rings due to entropic factors [26]. However, when ring strain is minimized through appropriate substrate design, excellent yields can be achieved for both ring sizes.

Synthetic Applications: These cyclization methods have been successfully applied to the synthesis of various phosphorus heterocycles including benzophospholes, phosphindoles, and related systems [27]. The products serve as valuable intermediates for further functionalization and have applications in materials science and medicinal chemistry [27].

Oxidation-Reduction Behavior

Redox Stability in Coordinated Complexes

The redox behavior of diphenylphosphinamide undergoes significant modification upon coordination to transition metals, generally resulting in enhanced stability against both oxidation and reduction processes [13] [7]. This stabilization arises from electronic delocalization effects and the protection of reactive sites through metal coordination [8].

Electronic Stabilization Effects: Coordination to transition metals creates an extended π-system that delocalizes electron density across the metal-ligand framework [13]. This delocalization reduces the electron density at specific reactive sites, making the complex less susceptible to oxidative attack [7]. The metal-phosphorus bond serves as an electron-withdrawing group that stabilizes the phosphinamide against nucleophilic degradation [8].

Oxidation Resistance: Coordinated diphenylphosphinamide complexes show remarkable resistance to air oxidation compared to the free ligand [7] [8]. While free diphenylphosphinamide undergoes gradual oxidation in air to form phosphine oxide byproducts, the coordinated form remains stable for extended periods under ambient conditions [28]. This stability is attributed to the reduced nucleophilicity of the coordinated phosphorus center and steric protection provided by the metal coordination sphere [8].

Electrochemical Behavior: Cyclic voltammetry studies of diphenylphosphinamide-metal complexes reveal well-defined redox couples with enhanced reversibility compared to the free ligand [13]. The coordination generally shifts the oxidation potential to more positive values, indicating stabilization of the reduced form [13]. Some complexes exhibit multiple redox states that can be accessed electrochemically, providing opportunities for redox-switchable catalysis [13].

Ligand-Centered vs Metal-Centered Redox: The redox activity in coordinated complexes can be either ligand-centered or metal-centered, depending on the nature of the metal and the coordination environment [13]. Electron paramagnetic resonance spectroscopy and density functional theory calculations indicate that in many cases, the unpaired electron density is primarily ligand-based and highly delocalized throughout the phosphinamide framework [13].

Thermal Stability: Coordinated complexes generally exhibit higher thermal stability compared to free diphenylphosphinamide [7]. The metal coordination prevents thermal decomposition pathways that are common in the free ligand, such as P-N bond cleavage and subsequent degradation [8]. This enhanced stability enables synthetic transformations at elevated temperatures that would not be possible with the uncomplexed ligand.

Air-Oxidation Pathways to Phosphine Oxide Byproducts

Free diphenylphosphinamide is susceptible to atmospheric oxidation, leading to the formation of various phosphine oxide derivatives through multiple competing pathways [29] [28]. Understanding these oxidation mechanisms is crucial for predicting product distributions and controlling reaction selectivity.

Primary Oxidation Mechanisms: Air oxidation of diphenylphosphinamide proceeds primarily through radical chain mechanisms initiated by trace amounts of oxygen or other oxidizing species [28] [30]. The initial step involves hydrogen abstraction from the P-H bond (when present) or electron transfer from the phosphorus lone pair to molecular oxygen [30]. This generates phosphinoyl radicals that can undergo various propagation and termination reactions [28].

Product Distribution: The major products of air oxidation include diphenylphosphine oxide derivatives and various insertion products where oxygen atoms are incorporated into P-C bonds [29] [31]. The relative amounts of these products depend on reaction conditions, temperature, and the presence of radical scavengers or catalysts [29]. Under mild conditions, selective formation of phosphine oxides can be achieved, while harsh conditions lead to complex mixtures containing phosphinic acids, phosphonic acids, and other degradation products [31].

Mechanistic Pathways: The oxidation can proceed through multiple pathways including direct oxygen insertion, hydrogen peroxide formation and subsequent reaction, and radical chain processes [32] [28]. Studies using isotopically labeled oxygen have shown that oxygen atoms in the products can originate from both molecular oxygen and adventitious water, indicating multiple competing mechanisms [32].

Surface-Assisted Oxidation: Recent investigations have revealed that activated carbon surfaces can significantly accelerate the air oxidation of phosphines and phosphinamides [28]. The carbon surface appears to activate molecular oxygen through radical mechanisms, leading to faster and more selective oxidation compared to homogeneous conditions [28]. This surface-assisted process enables quantitative oxidation at ambient temperature without the formation of unwanted side products [28].

Hydrogen Peroxide Pathways: Reaction with hydrogen peroxide provides a more controlled oxidation pathway that typically yields phosphine oxide-H2O2 adducts rather than simple oxides [29] [33]. These adducts can be decomposed under mild conditions to give pure phosphine oxides, providing a synthetic route with better atom economy compared to air oxidation [29]. The 31P NMR spectroscopic signatures of these adducts are distinctive and can be used for analytical purposes [29].

Prevention and Control: The air oxidation of diphenylphosphinamide can be controlled or prevented through various strategies including the use of antioxidants, inert atmosphere handling, and coordination to metals [30]. Recent work has shown that ferrocene derivatives can serve as effective singlet oxygen quenchers, providing intermolecular stabilization against oxidation [30]. This approach works even with small amounts of quencher (1% or less) and represents a promising strategy for enhancing air stability [30].

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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